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molecular formula ClLi<br>LiCl B052723 Lithium chloride CAS No. 7447-41-8

Lithium chloride

Cat. No. B052723
M. Wt: 42.4 g/mol
InChI Key: KWGKDLIKAYFUFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637508B2

Procedure details

To a solution of 3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid 3-fluoro-propyl ester and 3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid methyl ester (395 mg, 0.92 mmol) in THF (10 ml) was added 0.5N LiOH (2.02 ml, 1.01 mmol) and the mixture was stirred for 5.5 h. To the reaction mixture was added 1N HCl (0.92 ml, 0.92 mmol) after stirring for 5 min toluene was added and the solvents were evaporated to provide the title compound together with lithium chloride as a light yellow solid. The mixture was used for coupling reactions without further purification.
Name
3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid 3-fluoro-propyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid methyl ester
Quantity
395 mg
Type
reactant
Reaction Step One
Name
Quantity
2.02 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FCCC[O:5][C:6]([C:8]1[C:13]([N:14]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[N:12][C:11]([O:29][CH2:30][CH2:31][CH2:32][F:33])=[CH:10][N:9]=1)=[O:7].COC(C1C(N(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)=NC(OCCCF)=CN=1)=O.[Li+:64].[OH-].[ClH:66]>C1COCC1.C1(C)C=CC=CC=1>[C:25]([O:24][C:22]([N:14]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:13]1[C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=[C:11]([O:29][CH2:30][CH2:31][CH2:32][F:33])[N:12]=1)=[O:23])([CH3:28])([CH3:27])[CH3:26].[Cl-:66].[Li+:64] |f:2.3,8.9|

Inputs

Step One
Name
3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid 3-fluoro-propyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCOC(=O)C1=NC=C(N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OCCCF
Name
3-(di-tert-butoxycarbonyl-amino)-5-(3-fluoro-propoxy)-pyrazine-2-carboxylic acid methyl ester
Quantity
395 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)OCCCF
Name
Quantity
2.02 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.92 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C=1C(=NC=C(N1)OCCCF)C(=O)O)C(=O)OC(C)(C)C
Name
Type
product
Smiles
[Cl-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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